molecular formula C19H23BrN4O B12272789 2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12272789
M. Wt: 403.3 g/mol
InChI Key: TVLLGFUKWCMFCE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is an organic compound with a complex structure that includes a bromophenyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 2-bromophenyl intermediate.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.

    Attachment of the Pyrimidine Moiety: The final step involves the attachment of the pyrimidine moiety to the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the bromophenyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group and the pyrimidine moiety play crucial roles in binding to receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoylpyridine: This compound shares the bromophenyl and pyridine moieties but lacks the piperidine ring.

    2-Amino-5-bromo-4-methylpyridine: Similar in structure but with a methyl group instead of the piperidine ring.

    1-(5-Methylpyridin-2-yl)ethanone: Contains the pyridine moiety but differs in the rest of the structure.

Uniqueness

2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its combination of a bromophenyl group, a piperidine ring, and a pyrimidine moiety

Properties

Molecular Formula

C19H23BrN4O

Molecular Weight

403.3 g/mol

IUPAC Name

2-(2-bromophenyl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C19H23BrN4O/c1-14-11-21-19(22-12-14)23(2)16-7-5-9-24(13-16)18(25)10-15-6-3-4-8-17(15)20/h3-4,6,8,11-12,16H,5,7,9-10,13H2,1-2H3

InChI Key

TVLLGFUKWCMFCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CC3=CC=CC=C3Br

Origin of Product

United States

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